2,7-Diacetylfluorene
Description
Overview of Fluorene (B118485) Derivatives in Academic Research
Fluorene and its derivatives are a significant class of organic compounds extensively studied in academic and industrial research. rsc.org Their rigid, planar structure, combined with high thermal stability and efficient charge transport properties, makes them ideal candidates for a range of applications. mdpi.com
In the field of organic electronics , fluorene-based materials are integral to the development of:
Organic Light-Emitting Diodes (OLEDs) : Fluorene derivatives are prized for their high photoluminescence efficiency, leading to their use as emitters in OLEDs. mdpi.combohrium.com Their chemical structure can be modified to produce materials that emit light across the visible spectrum, particularly stable blue light. rsc.org
Organic Field-Effect Transistors (OFETs) : The excellent charge-carrier mobility of fluorene compounds makes them suitable for use as organic semiconductors in OFETs. researchgate.net
Organic Photovoltaics (OPVs) : The tunable electronic properties of fluorene derivatives allow for their incorporation into the active layers of solar cells. rsc.org
Beyond electronics, fluorene derivatives are investigated for their potential in medicinal chemistry . For instance, certain fluorenone derivatives, which can be synthesized from 2,7-diacetylfluorene (B104584), have been identified as inhibitors of urea (B33335) transporters, suggesting their potential as a new class of diuretics. nih.gov
The versatility of fluorene chemistry allows for the synthesis of a vast array of derivatives with tailored properties. This is often achieved by introducing different functional groups at various positions on the fluorene core.
Significance of 2,7-Disubstitution in Fluorene Chemistry
The substitution pattern on the fluorene ring system profoundly influences the resulting molecule's electronic and photophysical properties. The 2 and 7 positions are particularly significant for several reasons:
Symmetry and Conjugation : Symmetrical substitution at the 2 and 7 positions extends the π-conjugation of the molecule along its long axis. This extended conjugation is crucial for tuning the absorption and emission spectra of the material, which is a key aspect in the design of materials for OLEDs and other optoelectronic devices. mdpi.commdpi.com
Chemical Reactivity : The 2 and 7 positions are the most reactive sites for electrophilic substitution reactions like Friedel-Crafts acylation. researchgate.net This reactivity allows for the straightforward introduction of functional groups, such as the acetyl groups in this compound.
Influence on Material Properties : The nature of the substituents at the 2 and 7 positions dictates the final properties of the material. For example, attaching electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's charge injection and transport capabilities. researchgate.netrsc.org The introduction of bulky substituents at these positions can also prevent intermolecular aggregation, which can otherwise quench fluorescence and reduce device efficiency. mdpi.com
The strategic placement of substituents at the 2 and 7 positions is a cornerstone of designing high-performance fluorene-based materials for a wide range of applications.
Research Trajectory and Historical Context of this compound Studies
The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of fluorene. researchgate.netgoogle.com Early research focused on optimizing the reaction conditions to achieve high yields and selectivity for the 2,7-disubstituted product. researchgate.net It was found that using an excess of acetyl chloride and a Lewis acid catalyst like aluminum chloride in a suitable solvent such as 1,2-dichloroethane (B1671644) or carbon disulfide at reflux temperature leads to the exclusive formation of this compound in high yields. researchgate.net
Subsequent research has utilized this compound as a versatile intermediate for the synthesis of a variety of other fluorene derivatives. For example:
It can be oxidized to form 9-Oxo-9H-fluorene-2,7-dicarboxylic acid , another important building block for polymers and coordination complexes. smolecule.com
It has been used in the synthesis of fluorene-2,7-dicarboxylic acid .
It serves as a precursor for creating novel spiromethanofullerenes by reacting with fullerene C60. researchgate.net
It has been used to prepare This compound O,O'-dibenzyldioxime to study photochemical reactions. researchgate.net
The research trajectory of this compound highlights its importance not as an end product with direct applications, but as a fundamental building block that enables the creation of a diverse range of complex and functional fluorene-based materials.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 961-27-3 | guidechem.com |
| Molecular Formula | C₁₇H₁₄O₂ | guidechem.com |
| Appearance | Yellow crystalline solid | guidechem.com |
| Melting Point | 173 °C | guidechem.com |
| Boiling Point | 459.6±38.0 °C (Predicted) | guidechem.com |
| Flash Point | 171 °C | guidechem.com |
| Refractive Index | 1.616 | guidechem.com |
Key Synthetic Reactions Involving this compound
| Reaction Type | Reagents | Product | Reference |
| Friedel-Crafts Acylation | Fluorene, Acetic anhydride (B1165640), Aluminum trichloride | This compound | google.comrug.nl |
| Oxidation | This compound, Potassium bichromate | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | smolecule.com |
| Acylation and Oxidative Cleavage | This compound, Diethyl oxalate (B1200264), Lead tetraacetate | Fluorene-2,7-dicarboxylic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-27-3, 39665-89-9 | |
| Record name | 961-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39665-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2,7 Diacetylfluorene
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation of fluorene (B118485) is a widely utilized and effective method for preparing diacetylated derivatives. researchgate.net This reaction typically involves an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, and a Lewis acid catalyst to introduce acetyl groups onto the fluorene ring. researchgate.netnumberanalytics.com
A common and effective method for the synthesis of 2,7-diacetylfluorene (B104584) involves the use of acetic anhydride as the acylating agent and aluminum chloride (AlCl₃) as a strong Lewis acid catalyst. numberanalytics.comrug.nlgoogle.com The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorene ring. The 2 and 7 positions of fluorene are preferentially acylated due to electronic and steric factors.
One reported procedure involves cooling a mixture of aluminum chloride in a suitable solvent, such as 1,2-dichloroethane (B1671644), and then adding acetic anhydride dropwise. rug.nl This mixture is subsequently added to a solution of fluorene, and the reaction is heated to reflux. rug.nl This method has been shown to produce this compound in good yields. rug.nl Another approach modifies this by pre-forming an acylation mixture from acetic anhydride and aluminum chloride before adding it to the fluorene solution. osu.edu
Table 1: Example of a Friedel-Crafts Acylation Reaction for this compound Synthesis. rug.nl
| Reactant | Molar Equivalent |
|---|---|
| Fluorene | 1.0 eq |
| Aluminum chloride | 6.8 eq |
| Acetic anhydride | 3.8 eq |
This table is based on a specific documented synthesis and serves as an illustrative example.
The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation. Solvents like 1,2-dichloroethane and carbon disulfide have been successfully employed, leading to high yields of this compound, often exclusively. researchgate.net Research has shown that in the acetylation of fluorene, 1,2-dichloroethane is a highly effective solvent, resulting in high conversions. researchgate.net
Interestingly, while 1,2-dichloroethane is a common choice, it has been discovered that using methylene (B1212753) chloride as a solvent can lead to even higher yields of this compound. google.com This highlights the importance of solvent optimization in maximizing the efficiency of the synthesis. In contrast, attempts to perform the diacetylation in nitromethane (B149229) have been reported to result only in monoacetylated products. researchgate.net
Table 2: Effect of Solvent on the Diacetylation of Fluorene.
| Solvent | Outcome | Reference |
|---|---|---|
| 1,2-Dichloroethane | High yield of this compound | researchgate.net |
| Methylene Chloride | Higher yield compared to 1,2-dichloroethane | google.com |
| Carbon Disulfide | High yield of this compound | researchgate.net |
| Nitromethane | Formation of monoacetyl derivatives only | researchgate.net |
This table summarizes findings from various studies on solvent effects.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as reaction time, temperature, and the mode of addition of reactants play a significant role. researchgate.net For instance, conducting the acetylation of fluorene at reflux temperature in solvents like dichloroethane or carbon disulfide with an excess of acetyl chloride and aluminum chloride can lead to the exclusive formation of this compound in high yields (>97%). researchgate.net
One specific protocol involves refluxing the reaction mixture for 4 hours while distilling off a portion of the solvent (1,2-dichloroethane). rug.nl This procedure resulted in a 73% yield of this compound. rug.nl The process of optimizing reaction conditions often involves a systematic approach, where variables such as temperature, catalyst loading, and reaction time are methodically adjusted to find the ideal parameters for the desired outcome. whiterose.ac.uk
Solvent Optimization in Friedel-Crafts Reactions (e.g., 1,2-dichloroethane vs. methylene chloride)
Alternative Synthetic Routes to this compound
While Friedel-Crafts acylation is the most direct route, alternative methods involving precursor synthesis and functional group interconversions can also be employed. These routes may be advantageous in specific contexts or for the synthesis of derivatives.
An alternative approach to obtaining this compound involves the synthesis of a precursor molecule that can be subsequently converted to the desired product. For example, this compound can be used as a starting material to synthesize other fluorene derivatives. One such conversion is the Schmidt reaction, where this compound is treated with sodium azide (B81097) in sulfuric acid to produce 2,7-bis(acetamido)fluorene. osu.edu
Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental friendliness of chemical transformations. While the classic Friedel-Crafts acylation using aluminum chloride is robust, alternative Lewis acids and catalytic systems are continuously being explored. numberanalytics.com For instance, other Lewis acids like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are used in Friedel-Crafts reactions, offering different levels of reactivity and selectivity. numberanalytics.com
More recent research has explored the use of molten zinc bromide (ZnBr₂) as a medium and Lewis acid mediator for the ionothermal synthesis of porous organic polymers from acetylaromatic monomers, including this compound. rsc.org This approach involves the cyclotrimerization of the acetyl groups to form highly conjugated microporous materials. rsc.org While this method produces a polymer rather than isolating this compound, it demonstrates a novel catalytic application of this compound. The development of new catalytic methods could offer milder reaction conditions and improved sustainability for syntheses involving this compound and its precursors.
Chemical Transformations and Derivatization of 2,7 Diacetylfluorene
Reduction Reactions of Ketone Moieties
The ketone groups of 2,7-diacetylfluorene (B104584) are susceptible to reduction, leading to the formation of corresponding alkyl or alcohol derivatives. The choice of reducing agent and reaction conditions dictates the final product.
The catalytic hydrogenation of this compound provides a direct route to 2,7-diethylfluorene. google.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com The reaction proceeds through the reduction of the acetyl groups to ethyl groups. google.comresearchgate.netresearchgate.net This transformation is a key step in the synthesis of various substituted fluorene (B118485) compounds. google.com
Catalytic hydrogenation is a widely employed method for the reduction of carbonyl compounds to alkanes. libretexts.orgorganicchemistrydata.org The process involves the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms to the carbons of the double bond. libretexts.org The reaction is generally exothermic and can be influenced by factors such as temperature, pressure, and the choice of catalyst and solvent. semanticscholar.orgnih.gov
Table 1: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Product | Reference |
| This compound | Palladium on carbon (Pd/C) | 2,7-Diethylfluorene | google.com |
Besides catalytic hydrogenation, other reducing agents can be employed to transform the ketone moieties of this compound. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comwikipedia.org The reaction of this compound with NaBH₄ would be expected to yield 2,7-bis(1-hydroxyethyl)fluorene. This reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. ecochem.com.co While esters and amides are generally not reduced by NaBH₄ under normal conditions, aldehydes and ketones are readily converted to their corresponding alcohols. masterorganicchemistry.comwikipedia.org
The use of different reducing agents can lead to a variety of derivatives. For instance, the reduction of related fluorenone dicarboxylic acids has been achieved using reagents like hydrazine (B178648) hydrate (B1144303) in what is known as the Wolff-Kishner reduction. jst.go.jp
Table 2: Reduction of Ketones to Alcohols
| Ketone | Reducing Agent | Product | Reference |
| Aldehydes and Ketones | Sodium Borohydride (NaBH₄) | Primary and Secondary Alcohols | masterorganicchemistry.comwikipedia.org |
| 9-formyl-2,7-fluorenedicarboxylic acid | Sodium Borohydride (NaBH₄) | 9-(hydroxymethyl)-fluorene-2,7-dicarboxylic acid |
Hydrogen Reduction to 2,7-Diethylfluorene
Oxidation Reactions of Fluorene Core and Acetyl Groups
The fluorene nucleus and its acetyl substituents can undergo oxidation to produce a range of derivatives, including carboxylic acids and esters. The specific product obtained depends on the oxidizing agent and the reaction conditions.
The oxidation of this compound can lead to the formation of fluorenone-2,7-dicarboxylic acid. This transformation involves the oxidation of both the acetyl groups and the methylene (B1212753) bridge of the fluorene core. One method involves using potassium dichromate as the oxidizing agent. Another approach is the haloform reaction, which, when applied to this compound, has been reported to yield fluorenone-2,7-dicarboxylic acid. The oxidation of the related 2-acetylfluorene (B1664035) to fluorenone-2-carboxylic acid is a known procedure. orgsyn.orgprepchem.com
The Baeyer-Villiger oxidation offers a method for converting ketones to esters. chemistrysteps.comwikipedia.orgsigmaaldrich.com This reaction typically employs peroxyacids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). sigmaaldrich.comadichemistry.com When applied to this compound, a Baeyer-Villiger oxidation would be expected to yield 2,7-fluorenediol diacetate. The reaction proceeds through a rearrangement of a peroxy intermediate. chemistrysteps.com The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of the reaction. adichemistry.com Peracetic acid is a powerful oxidizing agent used in various applications, including disinfection and synthesis. louisville.eduusda.govresearchgate.net
Achieving selective oxidation of either the acetyl groups or the fluorene core is a key challenge in the derivatization of this compound. For instance, converting the acetyl groups to carboxylic acids without oxidizing the fluorene's methylene bridge requires specific strategies. One reported method involves the coupling of this compound with diethyl oxalate (B1200264), followed by cleavage of the resulting bis-diketoester with lead tetraacetate to yield fluorene-2,7-dicarboxylic acid, albeit in moderate yields. Another approach involves a modified haloform reaction. Bromination of this compound can yield 2,7-bis(dibromoacetyl)fluorene, which can then be treated with aqueous sodium carbonate in dioxane to produce fluorene-2,7-dicarboxylic acid in high yield.
Selective oxidation of alcohols to aldehydes is another important transformation in organic synthesis, often employing catalysts to achieve high selectivity with molecular oxygen as the oxidant. rsc.org
Table 3: Oxidation Products of this compound and Related Compounds
| Starting Material | Oxidizing Agent/Method | Product | Reference |
| This compound | Potassium Dichromate | Fluorenone-2,7-dicarboxylic acid | smolecule.com |
| This compound | Haloform Reaction | Fluorenone-2,7-dicarboxylic acid | |
| This compound | Diethyl oxalate, then Lead tetraacetate | Fluorene-2,7-dicarboxylic acid | |
| This compound | Bromine, then Sodium carbonate/Dioxane | Fluorene-2,7-dicarboxylic acid | |
| Ketones | Peroxyacids (Baeyer-Villiger) | Esters | chemistrysteps.comsigmaaldrich.com |
Oxidation to 2,7-Fluorenediol Diacetate
Nucleophilic Addition and Condensation Reactions
The carbonyl carbons of the acetyl groups in this compound are electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of various derivatives through addition and condensation reactions.
The reaction of this compound with hydroxylamine (B1172632) leads to the formation of this compound dioxime. In this condensation reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbons of the acetyl groups. The subsequent elimination of water results in the formation of two oxime (-C=N-OH) groups. The synthesis of this compound dioxime has been reported as a precursor for creating multi-functional polymers. asahikawa-med.ac.jp For instance, it can be used to initiate the anionic polymerization of monomers like phthalaldehyde to create polymers with a fluorene core linked via photoreactive oxime ether units. researchgate.netresearchgate.net A model compound, this compound O,O'-dibenzyldioxime, has also been synthesized to study the photochemical reaction mechanisms of oxime ethers containing a fluorene chromophore. researchgate.netresearchgate.net
This compound serves as a monomer in acid-catalyzed cyclotrimerization reactions to produce conjugated microporous polymers (CMPs). chemrxiv.orgrsc.org This process typically proceeds through an initial aldol (B89426) reaction-based dimerization, followed by a cyclotrimerization step that forms 1,3,5-substituted benzene (B151609) rings, with water as the only byproduct. chemrxiv.orgrsc.org
A particularly effective method for this polymerization is ionothermal synthesis, which is a solvent-free process conducted in a molten Lewis acid medium. chemrxiv.orgrsc.org While zinc chloride (ZnCl2) has been used, zinc bromide (ZnBr2) has been shown to be a more general and effective mediator for the cyclotrimerization of various polyacetylated monomers, including this compound (DAF). chemrxiv.orgrsc.orgchemrxiv.org The polymerization of DAF in molten ZnBr2 at 400 °C for 40 hours yields a highly conjugated, microporous material, referred to as DAF-CMP. chemrxiv.orgrsc.orgresearchgate.net These materials are promising for applications that require both porosity and electrical conductivity. chemrxiv.orgrsc.org
Table 1: Properties of Microporous Polymer from this compound (DAF-CMP)
| Property | Value | Conditions/Notes |
|---|---|---|
| Monomer | This compound (DAF) | - |
| Synthesis Method | Ionothermal Polymerization | Solvent-free |
| Mediator | Zinc Bromide (ZnBr2) | 5.00 equivalents rsc.org |
| Temperature | 400 °C | - |
| Duration | 40 hours | - |
| Brunauer–Emmett–Teller (BET) Surface Area | 460 m²/g | Measured by 77 K N2 adsorption chemrxiv.orgrsc.org |
Formation of Oxime Derivatives (e.g., this compound Dioxime)
Further Functionalization at Acetyl Positions
The acetyl groups are key handles for further functionalization, allowing their conversion into other important chemical groups such as carboxylic acids or halogenated acetyls.
The conversion of the acetyl groups of this compound to carboxylic acid groups to form fluorene-2,7-dicarboxylic acid can be achieved, though direct haloform cleavage presents challenges. Applying standard haloform reaction conditions (e.g., sodium hydroxide) to this compound can lead to the undesired oxidation of the methylene bridge at the 9-position, yielding fluorenone-2,7-dicarboxylic acid instead. Using a milder base like sodium carbonate may result in the starting material remaining unchanged.
A more successful, two-step procedure allows for the synthesis of fluorene-2,7-dicarboxylic acid in almost quantitative yield. This method first involves the bromination of the acetyl groups, followed by cleavage of the resulting intermediate. Another route to fluorene-2,7-dicarboxylic acid involves the acylation of this compound with diethyl oxalate, followed by oxidative cleavage of the resulting bis-diketoester with lead tetraacetate, though this method was reported to give only a moderate yield of 33%.
The methyl carbons of the acetyl groups can be halogenated. Specifically, this compound can be brominated with elemental bromine in hot acetic acid to quantitatively yield 2,7-bis(dibromoacetyl)fluorene. This product is a key intermediate that is more reactive towards further reactions. For instance, its subsequent treatment in an aqueous dioxane-sodium carbonate solution leads to the formation of fluorene-2,7-dicarboxylic acid. Attempts to prepare 2,7-bis(tribromoacetyl)fluorene have been reported to yield only contaminated 2,7-bis(dibromoacetyl)fluorene instead.
Haloformic Cleavage to Carboxylic Acids
Reactions at the 9-Position of the Fluorene Core via this compound Intermediates
Direct electrophilic substitution at the 9-position of this compound is generally considered impractical, largely due to the compound's low solubility in most common solvents. osu.edu Therefore, a more common synthetic strategy involves introducing substituents at the 9-position of the fluorene core first, and then installing the acetyl groups at the 2 and 7 positions. osu.edu
This is typically achieved through a Friedel-Crafts di-acylation of a 9-substituted fluorene, which yields a 9-substituted-2,7-diacetylfluorene intermediate. osu.edu These intermediates can then be converted into other derivatives. For example, the 2,7-diacetyl derivatives of 9-methylfluorene (B46981) and 9,9-diethylfluorene have been successfully converted to the corresponding 2,7-bis(acetamido)fluorenes via the Schmidt reaction. osu.edu This multi-step route provides access to a variety of 9-substituted fluorene derivatives that would be difficult to obtain otherwise. osu.edu
Table 2: Synthesis of 9-Substituted-2,7-bis(acetamido)fluorenes via Diacetylfluorene Intermediates
| Starting 9-Substituted Fluorene | Intermediate | Final Product | Reaction for Final Step |
|---|---|---|---|
| Fluorene | This compound | 2,7-bis(acetamido)fluorene | Schmidt Reaction osu.edu |
| 9-Methylfluorene | 2,7-Diacetyl-9-methylfluorene | 2,7-bis(acetamido)-9-methylfluorene | Schmidt Reaction osu.edu |
| 9,9-Diethylfluorene | 2,7-Diacetyl-9,9-diethylfluorene | 2,7-bis(acetamido)-9,9-diethylfluorene | Schmidt Reaction osu.edu |
Schmidt Reaction for 2,7-Bis(acetamido)fluorene Synthesis
The Schmidt reaction provides a direct and efficient method for converting this compound into 2,7-bis(acetamido)fluorene. This transformation is a significant synthetic route, yielding the product in high purity and substantial yields. osu.edu The reaction proceeds by treating this compound with hydrazoic acid in an acidic medium, which facilitates a rearrangement analogous to the Beckmann rearrangement of oximes. osu.edu
Research has demonstrated that this route is highly effective for the parent this compound and its 9-substituted derivatives. osu.edu In a typical procedure, sodium azide (B81097) is added to a solution of this compound in a mixture of concentrated sulfuric acid and chloroform (B151607). The reaction mixture is heated, typically around 60°C, for one to two hours. Following the reaction period, the mixture is carefully poured onto ice and neutralized with an excess of sodium hydroxide, which precipitates the crude product. The solid is then collected by filtration, washed, and dried. osu.edu Purification via recrystallization from a solvent system like N,N-dimethylformamide-water affords the pure 2,7-bis(acetamido)fluorene. osu.edu
The acidity of the solvent has been shown to be a critical parameter for the reaction's success. Studies have indicated that reaction rates are considerably lower in sulfuric acid concentrations that are either lower or higher than approximately 85%. osu.edu When the reaction is conducted in concentrated sulfuric acid with an equivalent amount of hydrazoic acid, the yields of 2,7-bis(acetamido)fluorene are significantly diminished. osu.edu
The Schmidt reaction has been successfully applied to synthesize various 9-substituted derivatives of 2,7-bis(acetamido)fluorene from their corresponding diacetyl precursors. osu.edu
Table 1: Synthesis of 2,7-Bis(acetamido)fluorene Derivatives via Schmidt Reaction
| Starting Material | Product | Yield | Melting Point (°C) |
|---|---|---|---|
| This compound | 2,7-Bis(acetamido)fluorene | 90% | 285-286 |
| 2,7-Diacetyl-9-methylfluorene | 2,7-Bis(acetamido)-9-methylfluorene | - | 288-289 |
| 2,7-Diacetyl-9,9-diethylfluorene | 2,7-Bis(acetamido)-9,9-diethylfluorene | - | 239-240 |
Data sourced from The Ohio Journal of Science. osu.edu
Introduction of Alkyl or Aryl Substituents at C9
The introduction of alkyl or aryl substituents at the C9 position of the fluorene skeleton is a key strategy for modifying the molecule's steric and electronic properties. This substitution pattern is particularly relevant for creating derivatives of this compound with altered molecular "thickness". osu.edu
The predominant synthetic pathway to C9-substituted 2,7-diacetylfluorenes involves the initial substitution of the fluorene molecule at the C9 position, followed by a Friedel-Crafts diacylation. osu.edu The methylene bridge at C9 is acidic and can be deprotonated by a suitable base, allowing for subsequent reaction with an alkyl or aryl halide. Once the desired substituent is installed at the C9 position, the resulting 9-substituted fluorene undergoes diacylation at the 2 and 7 positions to yield the target 2,7-diacetyl-9-substituted fluorene. osu.edu
This multi-step approach has been employed to synthesize a series of 9-substituted compounds, including methyl, isopropyl, cyclohexyl, and diethyl derivatives. osu.edu These C9-substituted 2,7-diacetylfluorenes serve as crucial intermediates for further transformations, such as the Schmidt reaction to produce the corresponding 2,7-bis(acetamido)fluorenes. osu.edu The purpose of synthesizing these thicker molecules is often to investigate how increased steric hindrance affects chemical reactivity and biological activity. osu.edu
Separately, lateral substitution of the fluorene core at C9 with alkyl groups has been explored to create low melting point derivatives for applications such as liquid crystals, although these particular efforts resulted in oils where no mesophases were detected. soton.ac.uk
Table 2: Examples of 9-Substituted Fluorenes Used as Precursors
| 9-Substituent | Precursor Compound | Resulting Intermediate |
|---|---|---|
| Hydrogen | Fluorene | This compound |
| Methyl | 9-Methylfluorene | 2,7-Diacetyl-9-methylfluorene |
| Isopropyl | 9-Isopropylfluorene | 2,7-Diacetyl-9-isopropylfluorene |
| Cyclohexyl | 9-Cyclohexylfluorene | 2,7-Diacetyl-9-cyclohexylfluorene |
| Diethyl | 9,9-Diethylfluorene | 2,7-Diacetyl-9,9-diethylfluorene |
Data sourced from The Ohio Journal of Science. osu.edu
Advanced Spectroscopic and Computational Investigations of 2,7 Diacetylfluorene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,7-diacetylfluorene (B104584) and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the molecular structure and substitution patterns.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methyl protons of the two acetyl groups typically appear as a sharp singlet in the aliphatic region of the spectrum. The protons on the fluorene (B118485) backbone appear in the aromatic region, with their specific chemical shifts and coupling patterns being indicative of the 2,7-disubstitution pattern. For instance, in derivatives like 2,7-diacetyl-9,9-diethylfluorene, additional signals corresponding to the ethyl groups at the C9 position are observed. osu.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct peaks for the carbonyl carbons of the acetyl groups, the methyl carbons, the carbons of the fluorene aromatic rings, and the C9 methylene (B1212753) carbon. chemguide.co.uk The chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the presence and position of functional groups. chemicalbook.com In complex derivatives, initial NMR tests can help identify the incorporation of different aldehydes or other moieties into the fluorene structure. escholarship.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and specific derivative structure.)
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
| Acetyl (CH₃) | ~2.6 | Singlet |
| Methylene (C9-H₂) | ~3.9 | Singlet |
| Aromatic (Fluorene Ring) | 7.5 - 8.2 | Multiplet |
This table is a generalized representation based on typical values for fluorene derivatives. osu.edutau.ac.il
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl groups. This peak is typically observed in the range of 1670-1690 cm⁻¹. The exact position of this band can provide insight into conjugation effects within the molecule.
Other significant absorption bands include:
Aromatic C-H stretching: Found just above 3000 cm⁻¹.
Aliphatic C-H stretching: Observed just below 3000 cm⁻¹, corresponding to the methyl groups.
Aromatic C=C stretching: A series of peaks in the 1400-1600 cm⁻¹ region, characteristic of the fluorene backbone.
C-O stretching: Peaks related to the acetyl group can be found in the fingerprint region (below 1500 cm⁻¹). upi.eduresearchgate.net
In studies of derivatives, IR spectroscopy serves to confirm the introduction of new functional groups. For example, the formation of a cyano-substituted fluorene derivative was confirmed by the appearance of a sharp peak at 2238 cm⁻¹, which is characteristic of a C≡N nitrile stretch. osu.edu
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | ~1680 | Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium-Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |
Data compiled from typical values for aromatic ketones. upi.edu
UV-Vis Absorption and Photoluminescent Spectroscopy
Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of this compound. These techniques provide information about the electronic transitions between different energy levels within the molecule. mdpi.comscribd.com
The UV-Vis absorption spectrum of this compound in solution exhibits characteristic absorption bands arising from π-π* transitions within the conjugated fluorene system and n-π* transitions associated with the carbonyl groups. researchgate.net In a chloroform (B151607) solution, this compound (2,7-DAF) shows a major absorption peak around 324 nm. researchgate.netpku.edu.cn The absorption characteristics can be influenced by the solvent and the specific substituents on the fluorene core. rsc.org For instance, fluorene-based copolymers exhibit absorption spectra that are dependent on the specific monomer units incorporated. researchgate.net
Upon excitation with UV light, many fluorene derivatives exhibit fluorescence. The PL spectrum of 2,7-DAF in the solid state shows an emission peak that can be different from its emission in solution, indicating the influence of intermolecular interactions in the solid state. researchgate.net The study of emission properties is crucial for applications in optoelectronic devices. The energy transfer between a host material and dopants in organic light-emitting devices is often analyzed by evaluating the overlap between the PL spectrum of the host and the absorption spectrum of the dopant. researchgate.net
Table 3: Spectroscopic Properties of this compound (2,7-DAF)
| Property | Medium | Wavelength (nm) |
| UV-Vis Absorption (λ_max) | Chloroform Solution | ~324 |
| UV-Vis Absorption (λ_max_) | Solid State | Multiple peaks/shoulders |
| Photoluminescence (PL) Emission | Solid State | Varies (e.g., ~528 nm for related compounds) |
Data extracted from studies on 2,7-DAF and related fluorenone derivatives. researchgate.netpku.edu.cn
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. bioanalysis-zone.com It also provides structural information through the analysis of fragmentation patterns. github.io
In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.com
The fragmentation of the molecular ion provides further structural proof. For this compound derivatives, common fragmentation pathways include the loss of acetyl groups (CH₃CO•) or ketene (B1206846) (CH₂=C=O) fragments. osu.edu For example, in the analysis of 2,7-bis(acetamido)fluorene derivatives, which are synthesized from this compound, strong fragment peaks corresponding to the successive loss of two ketene (CH₂CO) fragments were observed, confirming the structure. osu.edu The fragmentation patterns of different derivatives can be unique, providing a fingerprint for identification. raco.cat
X-ray Diffraction and Crystallographic Studies of this compound Derivatives
While a specific crystal structure for this compound is not prominently available in the reviewed literature, X-ray diffraction is a critical technique for analyzing the solid-state structure of its derivatives. nih.gov These studies reveal precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Crystallographic studies on various fluorene derivatives, such as 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene, have shown that the fluorene system is largely planar. iucr.org However, steric hindrance from bulky substituents, particularly at the C9 position, can cause torsion angles and deviations from planarity. iucr.org The crystal packing is governed by intermolecular interactions like C-H···O, C-H···π, and π···π stacking, which significantly influence the material's bulk properties. researchgate.net Analysis of these interactions helps in understanding the relationship between molecular structure and the macroscopic properties of materials used in applications like optical plastics. mdpi.comogc.co.jp
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to model the electronic structure and spectroscopic properties of this compound and its derivatives, providing insights that complement experimental findings. rsc.orgudel.edu
DFT calculations are used to optimize the ground-state molecular geometry, calculate vibrational frequencies (to compare with IR spectra), and analyze the electronic properties. epstem.net Many studies utilize hybrid functionals like B3PW91 or ωB97X-D to achieve a balance between computational cost and accuracy for organic molecules. epstem.netosti.gov
DFT is instrumental in elucidating the electronic structure by calculating key parameters. pku.edu.cn
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. epstem.net The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition, which can be compared with UV-Vis absorption data.
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution on the molecular surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. epstem.net For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative electrostatic potential, making them sites for electrophilic attack.
Electronic Transitions: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). By calculating the energies and oscillator strengths of vertical excitations from the ground state to various excited states, TD-DFT can help assign the experimentally observed absorption bands to specific electronic transitions (e.g., π-π* or n-π*). pku.edu.cn
These computational investigations provide a deeper, molecular-level understanding of the spectroscopic data and guide the design of new fluorene derivatives with tailored electronic and optical properties.
HOMO/LUMO Energy Level Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that determine a molecule's electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's reactivity and its potential use in electronic devices. libretexts.orgresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the HOMO and LUMO energy levels. researchgate.netdergipark.org.tr For instance, studies on related fluorene derivatives, like 2,7-dinitrofluorene, have utilized DFT with basis sets such as B3LYP/6-311+G(d,p) to determine these energy levels. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and the potential for intramolecular charge transfer. researchgate.net
In the context of designing new materials, such as acceptors for organic solar cells, modifying the structure of a core molecule with different terminal groups can significantly affect the HOMO and LUMO energy levels. scielo.org.mx This tuning of energy levels is essential for achieving efficient charge separation and transport in photovoltaic devices. scielo.org.mx For example, computational studies have shown that the introduction of various acceptor groups can alter the HOMO and LUMO energies, thereby optimizing the material for specific applications. scielo.org.mx
Table 1: Calculated Quantum Chemical Parameters for a Fluorene Derivative (DFPA) using DFT
| Parameter | B3PW91/6-311G(d,p) | B3LYP/6-311G(d,p) |
| HOMO Energy (eV) | -6.12 | -6.09 |
| LUMO Energy (eV) | -1.98 | -1.95 |
| Energy Gap (eV) | 4.14 | 4.14 |
| Data sourced from a study on 2,7-diaminofluoren-9-one phenylhydrazone (DFPA). dergipark.org.tr |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their characterization and the understanding of their behavior under electromagnetic radiation. nih.gov Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to simulate absorption spectra. nih.gov However, these methods can be computationally expensive.
Recent advancements have seen the rise of machine learning (ML) approaches to predict spectroscopic properties more efficiently. nih.govresearchgate.net These ML models can be trained on datasets of molecular structures and their corresponding spectra, generated by high-accuracy quantum chemical calculations. Once trained, these models can predict the spectroscopic properties of new molecules almost instantaneously. nih.gov
For example, research has demonstrated that by using electronic descriptors from low-cost DFT calculations, such as orbital energy differences and transition dipole moments, neural networks can accurately predict absorption spectra. nih.gov This approach has been successfully applied to various organic molecules and holds promise for the rapid screening and design of new materials with desired optical properties. nih.gov Computational studies on related compounds, such as 2-nitroimidazole (B3424786) derivatives, have also shown that DFT calculations can accurately predict vibrational (IR and Raman) and NMR spectra. mdpi.com
Conformational and Steric Hindrance Analysis
The three-dimensional structure, or conformation, of a molecule plays a significant role in its physical and chemical properties. Conformational analysis helps in understanding the spatial arrangement of atoms and the steric hindrance that may arise from these arrangements. unina.it Steric hindrance refers to the repulsive forces between electron clouds of non-bonded atoms, which can influence a molecule's stability and reactivity.
In medicinal chemistry, for example, conformational restriction is a key strategy for improving the pharmacokinetic properties of drug candidates. unina.it By introducing conformational constraints, it is possible to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target receptor. unina.it
For fluorene derivatives, the substituents on the fluorene core can significantly impact the molecule's conformation. For instance, the synthesis of this compound dioxime from this compound involves a change in the functional groups, which can lead to different conformational preferences and potential steric interactions. asahikawa-med.ac.jp Computational programs can be used to calculate the potential energy of different conformations and identify the most stable ones by minimizing steric hindrance and torsional strain. The planarity of the fluorene system can be influenced by bulky substituents, which can affect its electronic and photophysical properties.
Applications of 2,7 Diacetylfluorene in Materials Science and Organic Electronics Research
Precursor in Polymer Synthesis
2,7-Diacetylfluorene (B104584) is utilized as a key monomer in the synthesis of novel polymers. The acetyl groups provide reactive sites for various polymerization reactions, allowing for the incorporation of the fluorene (B118485) moiety into larger macromolecular structures. This is particularly significant in the development of materials with extended π-conjugation, which is crucial for electronic and optoelectronic applications.
This compound has been identified as a monomer for the synthesis of Conjugated Microporous Polymers (CMPs). rsc.orgrsc.org These materials are notable for combining electrical conductivity or semiconductivity with permanent porosity, making them promising for applications in catalysis, energy storage, and sensing. rsc.orgrsc.orgmdpi.com
A significant development in this area is the use of Lewis acid-mediated cyclotrimerization reactions to create CMPs without the need for expensive transition metal catalysts. rsc.orgresearchgate.net Research has demonstrated that this compound (DAF) can be effectively polymerized in molten zinc bromide (ZnBr₂), which acts as both a Lewis acid mediator and the reaction medium. rsc.orgrsc.orgresearchgate.netchemrxiv.org This ionothermal synthesis method is considered a greener alternative as it is solvent-free and produces water as the main byproduct. rsc.org The resulting DAF-CMP materials are highly conjugated and possess microporous structures, as confirmed by nitrogen adsorption measurements, infrared spectroscopy, and solid-state nuclear magnetic resonance (NMR). rsc.orgresearchgate.net
Table 1: Synthesis of DAF-CMP via Ionothermal Polymerization
| Monomer | Mediator/Medium | Reaction Type | Resulting Polymer | Key Properties | Source(s) |
|---|---|---|---|---|---|
| This compound (DAF) | Zinc Bromide (ZnBr₂) | Ionothermal Cyclotrimerization | DAF-CMP | Highly conjugated, microporous, (semi)conducting | rsc.org, researchgate.net, rsc.org, researchgate.net |
This approach has expanded the scope of monomers that can be used for CMP synthesis, with DAF being highlighted as a new monomer for this particular method. rsc.org The process involves the acid-catalyzed dimerization of the acetyl groups via an aldol (B89426) reaction, followed by cyclotrimerization to form 1,3,5-substituted benzene (B151609) rings that link the fluorene units into a porous network. rsc.org
Beyond CMPs, this compound is a precursor for other fluorene-based materials. The acetyl groups can be chemically transformed to create different reactive functionalities, or they can participate in other types of coupling reactions.
One area of research involves the reaction of this compound with fullerene C60. researchgate.netresearchgate.net These reactions can produce novel spiromethanofullerenes, which are fullerene adducts. researchgate.netresearchgate.net Such materials are of interest for organic photovoltaics, where fullerene derivatives are commonly used as electron acceptor materials. researchgate.net
Additionally, while challenging, there have been attempts to use this compound as a starting material for fluorene-2,7-dicarboxylic acid, a monomer for other types of polyesters or polyamides. One study noted that a standard haloform reaction on this compound unexpectedly yielded fluorenone-2,7-dicarboxylic acid, indicating that the synthetic pathway must be carefully controlled.
Table 2: Examples of Functional Materials Synthesized from this compound
| Reactant(s) | Product Type | Potential Application Area | Source(s) |
|---|---|---|---|
| This compound, Fullerene C60 | Spiromethanofullerene | Organic Photovoltaics (OPVs) | researchgate.net, researchgate.net |
| This compound | Fluorenone-2,7-dicarboxylic acid (via haloform reaction) | Precursor for other polymers |
Conjugated Microporous Polymers (CMPs)
Role in Organic Electronic Devices
Organic electronics leverage carbon-based materials in devices like displays, solar cells, and sensors. stanford.eduwallenberg.org Fluorene-based polymers are highly sought after in this field due to their strong luminescence, high charge-carrier mobility, and good processability. ossila.comaau.edu.et this compound serves as an important intermediate for the synthesis of the active materials used in these devices. molaid.commolaid.com
In the field of Organic Light-Emitting Diodes (OLEDs), fluorene-based polymers are known for their high photoluminescence and electroluminescence efficiencies, particularly for producing blue light. aau.edu.etmdpi.com By copolymerizing fluorene units with other monomers that have narrower bandgaps, the emission color can be tuned across the visible spectrum. mdpi.com20.210.105rsc.org
This compound is classified as an OLED material intermediate, signifying its role as a precursor in the synthesis of these light-emitting polymers. molaid.commolaid.com The polymers and copolymers derived from it can function as the active, light-emitting layer in an OLED device. mdpi.com For instance, the conjugated microporous polymers (CMPs) synthesized from this compound possess the necessary π-conjugated structure for electroluminescence.
Organic Photovoltaic (OPV) cells convert sunlight into electricity using organic semiconductor materials. kit.edu An efficient OPV device requires a donor material and an acceptor material to facilitate charge separation. researchgate.net Fluorene-based polymers and molecules are used in these devices, often as part of the donor-acceptor system. mdpi.com
Research has explored the use of this compound as a starting material for components in OPVs. As mentioned previously, its reaction with fullerene C60 yields adducts that are of interest as acceptor materials. researchgate.netresearchgate.net Furthermore, efforts to synthesize fluorene-functionalized oligothiophenes for OPV applications have utilized this compound as a key precursor. The goal of such syntheses is to create materials that can extend the photocurrent spectrum of the solar cell.
Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible and printed electronics, such as displays and sensors. sigmaaldrich.comuniv-reims.frresearchgate.net The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used in its active channel. sigmaaldrich.commpg.de
Fluorene-based polymers and copolymers are widely investigated for use in OTFTs due to their excellent charge transport properties. ossila.commdpi.com The (semi)conducting nature of polymers derived from this compound, such as CMPs, makes them suitable candidates for the active layer in transistors. rsc.orgrsc.org The extended π-conjugation along the polymer backbone provides pathways for charge carriers to move, which is essential for the transistor's switching function. mdpi.com
Table 3: Application of this compound Derivatives in Organic Electronics
| Device Type | Function of Derived Material | Relevant Property | Source(s) |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer | Electroluminescence, High Quantum Yield | aau.edu.et, mdpi.com |
| Organic Photovoltaic Cells (OPVs) | Acceptor Material, Donor-Acceptor Component | Extended π-conjugation, Photocurrent Generation | , mdpi.com, researchgate.net |
| Organic Thin-Film Transistors (OTFTs) | Active Channel Layer | High Charge-Carrier Mobility, (Semi)conductivity | ossila.com, mdpi.com |
Electron and Hole Transporting Materials (HTMs)
The fluorene moiety is a foundational component in the design of high-performance hole-transporting materials (HTMs) and can be incorporated into electron-transporting materials (ETMs), which are crucial for the efficiency of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). nih.govbeilstein-journals.org The primary role of these materials is to facilitate the efficient movement of charge carriers (holes or electrons) between the device's electrodes and the emissive layer. beilstein-journals.org
Research Findings:
The molecular structure of an HTM significantly influences its energy levels, charge transport capabilities, and stability. researchgate.net Fluorene-based derivatives are frequently explored to overcome the shortcomings of commercially standard materials, which can suffer from poor solubility or mediocre charge carrier mobility. nih.govresearchgate.net The this compound compound acts as a key intermediate for creating these sophisticated fluorene derivatives. For instance, it can be converted to 2,7-diethynylfluorene, which can then be used in further reactions to build larger conjugated systems. acs.org
Researchers have synthesized a variety of fluorene-based HTMs and studied their properties. For example, a homopolymer called PFTPA, derived from a fluorene-triphenylamine structure, was developed as a dopant-free HTM for inverted perovskite solar cells. mdpi.comnih.gov This material exhibited well-aligned energy levels and efficient hole-transporting characteristics. mdpi.com In air-processed inverted PSCs, devices using PFTPA achieved a champion power conversion efficiency (PCE) of 16.82%, significantly outperforming the commercial standard PEDOT:PSS (13.8%). mdpi.com The hole mobility of PFTPA was calculated to be 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is higher than that of PEDOT:PSS. nih.gov
In another study, fluorenyl groups were incorporated into molecules structurally similar to the common HTM, TPD. nih.gov One such derivative, 2M-DDF, when used as the HTM in an OLED with an Alq3 emitter, resulted in a device with a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, a performance roughly five times better than a comparable device using TPD. nih.gov
Below is a data table summarizing the performance of selected fluorene-based Hole-Transporting Materials.
| Material | Device Architecture | Key Performance Metric | Value | Source |
| PFTPA | Inverted Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 16.82% | mdpi.com |
| PFTPA | Inverted Perovskite Solar Cell | Hole Mobility | 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹ | nih.gov |
| 2M-DDF | OLED (with Alq3 emitter) | Maximum Luminance (Lmax) | 21,412 cd/m² | nih.gov |
| 2M-DDF | OLED (with Alq3 emitter) | Maximum Current Efficiency (CEmax) | 4.78 cd/A | nih.gov |
| TPD (benchmark) | OLED (with Alq3 emitter) | Maximum Luminance (Lmax) | 4,106 cd/m² | nih.gov |
These findings underscore the potential of the fluorene scaffold in creating next-generation charge-transporting materials. The synthetic accessibility of this compound makes it an important precursor for this class of high-value organic electronic materials. escholarship.org
Sensing Applications
The development of sensors to detect specific chemical and biological species is a critical area of research with impacts on environmental monitoring, healthcare, and industrial process control. mdpi.comrsc.org
Chemosensors are small molecules designed to signal the presence of a specific analyte through a measurable change, such as a turn-on of fluorescence or a shift in color. mdpi.comrsc.org Biosensors operate on a similar principle but incorporate a biological recognition element (like an enzyme, antibody, or nucleic acid) to achieve high specificity for a biological analyte. ijpcbs.comslideshare.netdiva-portal.org
Research Findings:
The fluorene unit is an excellent platform for designing fluorescent chemosensors due to its inherent and robust fluorescence. this compound is a valuable starting material for building such sensors. The acetyl groups at the 2 and 7 positions can be readily modified through chemical reactions to attach "receptor" units that selectively bind to a target analyte, such as a specific metal ion. mdpi.com
The general mechanism for many fluorescent chemosensors involves a receptor-fluorophore system. In the absence of the analyte, the sensor's fluorescence is "quenched" or turned off. Upon binding to the analyte, a conformational or electronic change occurs in the molecule, which blocks the quenching pathway and restores or enhances fluorescence, providing a clear signal. semanticscholar.org For example, some rhodamine-based sensors utilize a spirolactam ring that opens upon binding to metal ions like Al³⁺, Cr³⁺, and Fe³⁺, leading to a dramatic increase in fluorescence intensity. rsc.org
While specific chemosensors based directly on this compound are part of ongoing research, its derivatives are prime candidates for such applications. The core principles are well-established:
Analyte Recognition: A receptor unit, synthetically attached via the acetyl groups, provides selectivity for a target analyte.
Signal Transduction: The fluorene core acts as the signal-generating fluorophore.
Modulation: The binding event modulates the electronic properties of the system, turning the fluorescent signal "on" or "off."
Biosensors can be classified based on their transducer mechanism, including electrochemical, optical, and thermal types. slideshare.netvtu.ac.in Optical biosensors, particularly those based on fluorescence, offer high sensitivity. ijpcbs.com The development of materials from this compound could lead to new optical biosensing platforms where the fluorene derivative is functionalized with a biorecognition element to detect pathogens, monitor bioprocesses, or aid in early disease diagnosis. slideshare.netvtu.ac.in
| Sensor Component | Function | Relevance of this compound |
| Fluorophore | Emits light upon excitation to generate a signal. | The fluorene core is an intrinsically strong fluorophore. |
| Receptor/Biorecognition Element | Binds selectively to the target analyte. | The acetyl groups serve as points for chemical attachment of receptor units. |
| Transducer | Converts the binding event into a measurable signal. | The change in the fluorene's fluorescence upon analyte binding is the transduced signal. |
Other Advanced Material Applications
The versatility of this compound extends beyond electronics and sensing into other areas of materials science where light-emitting properties and biological interaction are key.
Luminescent materials, which emit light after absorbing external energy, are fundamental to technologies like OLED displays, solid-state lighting, and dye lasers. ymdchem.com Materials with high emission quantum yields in both solution and solid states are particularly sought after. ymdchem.com
Research Findings:
This compound is explicitly identified as a precursor used in the synthesis of luminescent materials. The fluorene structure itself is a powerful fluorophore, and its derivatives are widely studied for their light-emitting properties. By chemically modifying this compound, researchers can extend the π-conjugated system of the molecule. This has a direct impact on its photophysical properties, allowing for the tuning of the emission color across the visible spectrum (from blue to red) and the optimization of the material's quantum efficiency. chalcogen.ro
For example, silicate-based materials doped with rare-earth ions like Eu²⁺ are known to be efficient phosphors, where the host matrix plays a critical role in the luminescent properties. chalcogen.ro Similarly, in organic luminescent materials, the molecular host derived from precursors like this compound dictates the fundamental emission characteristics. The synthesis of polymers and dendrimers based on a fluorene core has led to highly efficient blue-emitting materials for OLEDs.
Fluorescent probes are small molecules that can be used to visualize and quantify specific molecules or events within live cells and tissues with high spatial and temporal resolution. mit.edu
Research Findings:
This compound is a building block for fluorescent probes. The design of a successful biological probe requires a stable and bright fluorophore, a selective targeting or reaction moiety, and biocompatibility. The fluorene scaffold meets the requirement for a robust fluorophore. The utility of this compound lies in its reactive acetyl groups, which provide the means to attach moieties that can:
Target specific cellular compartments or biomolecules.
React with specific analytes of biological interest , such as reactive oxygen species (ROS). nih.gov
A well-known class of probes, based on a related xanthene core, is the fluorescein (B123965) family. For instance, 2′,7′-dichlorodihydrofluorescein (DCFH₂) is a probe that becomes highly fluorescent as 2′,7′-dichlorofluorescein (DCF) upon oxidation by ROS, making it a valuable tool for measuring oxidative stress in cells. nih.gov Although chemically distinct, the principle illustrates how a fluorophore's properties can be masked and then revealed by a biological process. Derivatives of this compound can be engineered to function in a similar manner, acting as fluorogenic probes that light up in the presence of a specific enzyme or metabolite, providing a powerful tool for biological imaging. mit.edu
Research Challenges and Future Directions for 2,7 Diacetylfluorene
Development of More Efficient and Sustainable Synthetic Pathways
The conventional synthesis of 2,7-diacetylfluorene (B104584) typically involves the Friedel-Crafts acylation of fluorene (B118485). rug.nlacs.org This method, while effective, often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride and hazardous organic solvents such as 1,2-dichloroethane (B1671644). rug.nl These traditional approaches present challenges related to cost, safety, and environmental impact, particularly concerning the generation of significant chemical waste. mdpi.com
A primary research challenge is the development of greener and more sustainable synthetic routes. The focus is on minimizing the use of hazardous substances and improving atom economy. mdpi.comhuarenscience.com Future directions in this area include:
Alternative Catalytic Systems: Investigating the use of solid acid catalysts or recyclable Lewis acids to replace traditional catalysts, thereby simplifying product purification and reducing waste.
Green Solvents: Exploring the use of environmentally benign solvents, such as water or ionic liquids, to replace chlorinated hydrocarbons. tandfonline.com Research on the synthesis of related fluorenone derivatives has already demonstrated the feasibility of using water as a solvent for electrophilic aromatic substitution reactions. tandfonline.com
Mechanochemistry: Employing solvent-free mechanochemical methods, such as manual or ball milling, which can lead to shorter reaction times, reduced waste, and improved energy efficiency. mdpi.com This approach has been successfully applied to the synthesis of other ruthenium carboxylate complexes from their precursors, suggesting its potential for fluorene derivatives. mdpi.com
Organoautocatalysis: Developing processes where a product of the reaction acts as a catalyst for its own formation, eliminating the need for external, often toxic, metal or enzyme catalysts. fau.eu This strategy represents a move towards highly efficient and sustainable chemical synthesis under mild conditions. fau.eu
The table below summarizes a typical synthesis of this compound, highlighting the reactants and conditions that researchers aim to improve upon.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Fluorene | Acetic anhydride (B1165640) | Aluminum chloride | 1,2-dichloroethane | Reflux, 4 hours | 73% | rug.nl |
Tailoring Electronic and Optical Properties through Structural Modification
The fluorene core endows this compound with inherent photophysical properties. researchgate.net The acetyl groups serve as versatile handles for further chemical reactions, allowing for the synthesis of a wide range of derivatives with tailored electronic and optical characteristics. A significant research challenge is to establish precise structure-property relationships that enable the rational design of materials for specific applications, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. researchgate.netru.nl
Future research efforts are concentrated on several key areas of structural modification:
Polymerization and Copolymerization: Using this compound as a monomer to create conjugated polymers. By copolymerizing it with other aromatic units like benzothiadiazole or thiophene, researchers can fine-tune the resulting polymer's band gap, solubility, and charge transport properties. researchgate.net For example, copolymers synthesized via Suzuki-Miyaura coupling have shown enhanced electroluminescence in PLEDs. researchgate.net
Derivatization of Acetyl Groups: Transforming the acetyl groups into other functionalities (e.g., oximes, imines, or more complex heterocycles) can significantly alter the molecule's electronic nature, solubility, and ability to coordinate with metals. asahikawa-med.ac.jpresearchgate.net
Introduction of Donor-Acceptor Structures: Designing D-π-A (donor-pi-acceptor) chromophores based on the this compound scaffold. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that adding various donor groups can lower the HOMO-LUMO energy gap and significantly enhance the NLO response of the molecule. nih.gov
The following table presents data on how structural modifications to create fluorene-based copolymers affect their performance in light-emitting devices.
| Copolymer | Synthesis Method | Maximum Luminance (cd/m²) | Reference |
| F8BT-M | Suzuki-Miyaura coupling with phase transfer catalyst | 327 | researchgate.net |
| Commercial F8BT | Standard Suzuki-Miyaura coupling | 210 | researchgate.net |
| PFT-ME (60h) | Suzuki-Miyaura coupling with phase transfer catalyst | 168 | researchgate.net |
| PFT-M (48h) | Suzuki-Miyaura coupling with phase transfer catalyst | 54 | researchgate.net |
Investigation of Self-Assembly and Supramolecular Properties
The rigid, planar structure of the fluorene unit makes it an excellent building block for creating ordered nanostructures through self-assembly. researchgate.netrsc.org Understanding and controlling the non-covalent interactions (such as π–π stacking, hydrogen bonding, and halogen bonding) that govern these processes is a major research challenge. researchgate.net The ability to direct the assembly of this compound derivatives into well-defined supramolecular architectures is crucial for applications in organic electronics, where molecular packing significantly influences device performance. rsc.orgsigmaaldrich.com
Future research will likely focus on:
Controlling Solid-State Packing: Investigating how modifications to the fluorene core, particularly at the C-9 position, can influence intermolecular interactions and control the crystal packing, which in turn affects the material's bulk properties. researchgate.netmdpi.com
Formation of Macrocycles and Nanogrids: Using this compound as a precursor for the covalent synthesis of fluorene-based macrocycles. rsc.org These structures are of interest for their unique host-guest chemistry and potential as advanced materials.
Hierarchical Self-Assembly: Designing derivatives of this compound that can undergo hierarchical self-assembly, first into primary structures like nanofibers or ribbons, and then into more complex architectures. For instance, a dioxime derivative of this compound has been shown to form one-dimensional (1D) self-assembled structures. asahikawa-med.ac.jp
Stimuli-Responsive Systems: Developing self-assembling systems based on this compound that can respond to external stimuli such as light, heat, or chemical analytes. This could lead to the creation of "smart" materials for sensing or drug delivery applications.
Exploration of New Applications in Emerging Technologies
While this compound and its derivatives have shown promise in established areas like OLEDs, a key challenge is to explore their potential in other emerging technologies. researchgate.net This requires an interdisciplinary approach, combining synthetic chemistry with materials science, physics, and engineering to identify and optimize materials for new, high-impact applications. wcu.edu.ettudelft.nl
Future exploration is anticipated in the following areas:
High-Temperature Fuel Cells: As a precursor for synthesizing self-cross-linked fluorenone-containing polybenzimidazole (FPBI) membranes. acs.org These membranes are used in high-temperature proton exchange membrane fuel cells (HT-PEMFCs), and recent research shows that incorporating multiwalled carbon nanotubes can significantly enhance their power density and long-term stability. acs.org
Photolithography: As a component in main-chain scission type photoresists. asahikawa-med.ac.jp The fluorene core can act as a chromophore, and polymers derived from it can be designed to depolymerize upon exposure to specific wavelengths of light, a critical function in fabricating microelectronics. asahikawa-med.ac.jpresearchgate.net
Organic Photovoltaics (OPVs): Designing novel fullerene derivatives by reacting this compound with C60. This creates spiromethanofullerenes, which could be explored as acceptor materials in organic solar cells. researchgate.net
Advanced Sensors: The fluorescent properties of fluorene derivatives make them candidates for chemical sensors. Future work could involve designing receptors based on the this compound framework that exhibit a change in fluorescence upon binding to specific ions or molecules.
Next-Generation Sequencing: While a broader field, the development of novel fluorescent dyes is crucial. nih.gov The tunable fluorescence of fluorene derivatives could potentially be harnessed for applications in microscopy-based sequencing or other advanced bio-imaging techniques. nih.gov
Advanced Characterization Techniques for Structure-Property Relationships
A fundamental challenge in developing new materials based on this compound is to establish clear and predictive relationships between molecular structure and macroscopic properties. nih.govrsc.org While standard characterization methods are widely used, future progress will depend on the application of more advanced and correlative techniques to gain deeper insights. manchester.ac.uk
Future directions in characterization include:
Advanced Spectroscopic and Diffraction Methods: Utilizing techniques like solid-state NMR and synchrotron-based X-ray diffraction to obtain high-resolution information about the morphology and packing of this compound-based polymers and supramolecular assemblies in the solid state. soton.ac.uk
Computational Modeling: Expanding the use of computational tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to not only predict electronic properties but also to model self-assembly processes and charge transport in thin films. nih.govmdpi.com This allows for a priori screening of candidate molecules before undertaking complex synthesis.
In-Situ and Operando Characterization: Developing methods to study materials under actual operating conditions. For example, using techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) to monitor the structural evolution of a thin film during the operation of an OLED or solar cell.
Mass Spectrometry for Structural Analysis: Employing advanced mass spectrometry techniques to gain detailed structural information. For example, predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated and used as an additional identifier to complement mass-to-charge ratio data. uni.lu
The table below shows predicted collision cross-section values for this compound, illustrating an advanced characterization parameter.
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 251.10666 | 156.4 | uni.lu |
| [M+Na]⁺ | 273.08860 | 165.6 | uni.lu |
| [M-H]⁻ | 249.09210 | 162.4 | uni.lu |
| [M+NH₄]⁺ | 268.13320 | 177.7 | uni.lu |
| [M+K]⁺ | 289.06254 | 161.3 | uni.lu |
Q & A
Q. What are the standard synthetic routes for preparing 2,7-Diacetylfluorene, and what are their efficiency metrics?
The most common method involves palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling of 2,7-dibromofluorene with acetyl-protected boronic acids under optimized conditions (e.g., Cs₂CO₃ as a base, dioxane/THF solvent, 60–80°C) yields this compound with ~83% efficiency . Characterization via NMR (¹H/¹³C) and HPLC (≥97% purity) is critical for confirming structure and purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- ¹H NMR : Peaks at δ 2.6–2.8 ppm (acetyl protons) and δ 7.2–8.1 ppm (fluorene aromatic protons) confirm substitution patterns.
- FT-IR : Stretching bands at ~1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (aromatic C=C) validate functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 250.29 ([M]⁺) confirms molecular weight . Cross-referencing with elemental analysis (C: 81.58%, H: 5.64%) ensures accuracy .
Q. How does the stability of this compound vary under different storage conditions?
Thermal gravimetric analysis (TGA) shows decomposition above 200°C. For long-term storage, keep at −20°C in inert atmospheres (argon) to prevent oxidation of acetyl groups. Solubility in polar aprotic solvents (e.g., DMF, DMSO) decreases over time due to hygroscopicity; pre-dry solvents with molecular sieves .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?
- Catalyst Screening : Pd@DCA-SBA (0.2 mol%) in EtOH/water at 80°C achieves 86% yield with reduced palladium leaching .
- Solvent Selection : THF/DMF mixtures enhance solubility of intermediates, reducing aggregation-related side reactions.
- Kinetic Monitoring : Use in-situ FT-IR to track acetyl group incorporation and adjust reaction time dynamically .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to resolve ambiguities in NMR assignments (e.g., distinguishing para/meta substitution artifacts).
- Batch Consistency Checks : Compare HPLC retention times across synthetic batches to identify impurities (e.g., mono-acetyl byproducts) .
Q. How can this compound be integrated into organic photovoltaic (OPV) systems to study charge-transfer efficiency?
- Device Fabrication : Blend with PC₇₁BM (1:2 ratio) in chlorobenzene, spin-coat onto ITO/PEDOT:PSS substrates. Anneal at 150°C to optimize phase separation .
- Efficiency Metrics : Measure open-circuit voltage (Voc) via J-V curves under AM1.5G illumination. Correlate with DFT-predicted HOMO/LUMO levels to assess exciton dissociation efficiency .
Q. What experimental designs are suitable for probing the oxidative stability of this compound in biological ROS detection assays?
- D-Optimal Design : Optimize PMA-induced ROS detection parameters (probe concentration, incubation time) using human blood cells. Use this compound as a fluorescence quencher control .
- Negative Controls : Compare with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to isolate acetyl-specific interference .
Methodological Guidelines
- Data Reporting : Include raw NMR/FT-IR spectra, HPLC chromatograms, and TGA curves in supplementary materials. Use CIF files for crystallographic data .
- Conflict Resolution : Replicate experiments with independent batches and statistically analyze outliers (e.g., Grubbs’ test for anomalous yields) .
- Ethical Compliance : Document synthetic protocols in alignment with ACS or RSC guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
